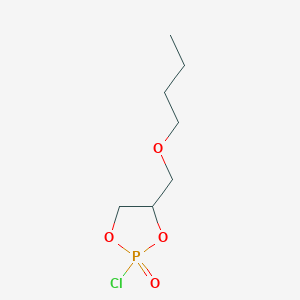
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds. This compound is characterized by the presence of a butoxymethyl group, a chlorine atom, and a dioxaphospholan ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of butoxymethyl chloride with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine derivatives
Substitution: Various substituted phospholan derivatives
Scientific Research Applications
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation.
Comparison with Similar Compounds
Similar Compounds
Butachlor: A chloroacetamide herbicide with similar structural features.
Vanillyl butyl ether: An ether compound with a butoxymethyl group.
Uniqueness
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its dioxaphospholan ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various applications that require specific chemical properties.
Properties
CAS No. |
66022-02-4 |
|---|---|
Molecular Formula |
C7H14ClO4P |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
4-(butoxymethyl)-2-chloro-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-2-3-4-10-5-7-6-11-13(8,9)12-7/h7H,2-6H2,1H3 |
InChI Key |
YAJQKGDROFCBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1COP(=O)(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
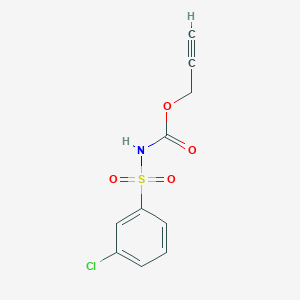
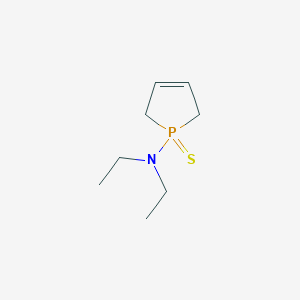
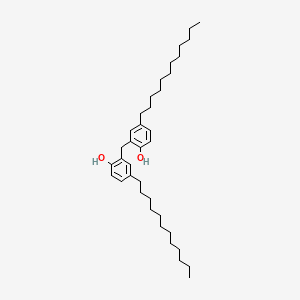
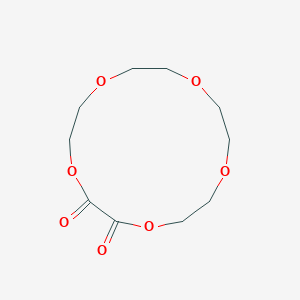
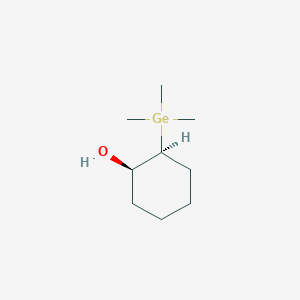
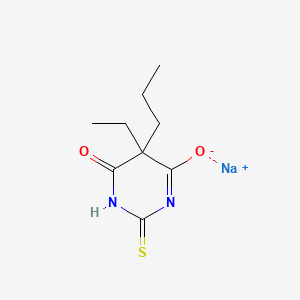
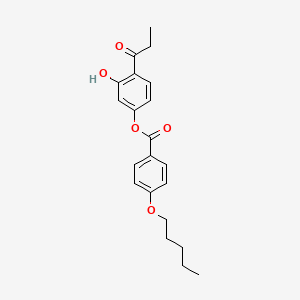
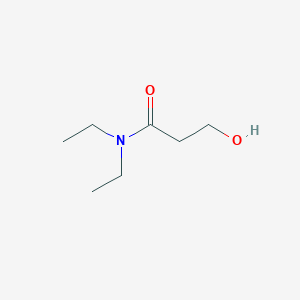
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
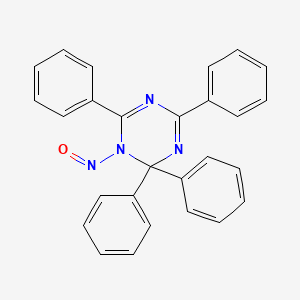
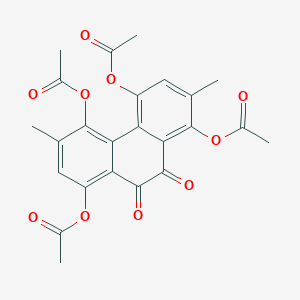
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

